

An In-depth Technical Guide to the Fundamental Properties of Thiophene-2-carboximidamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Thiophene-2-carboximidamide**

Cat. No.: **B1620697**

[Get Quote](#)

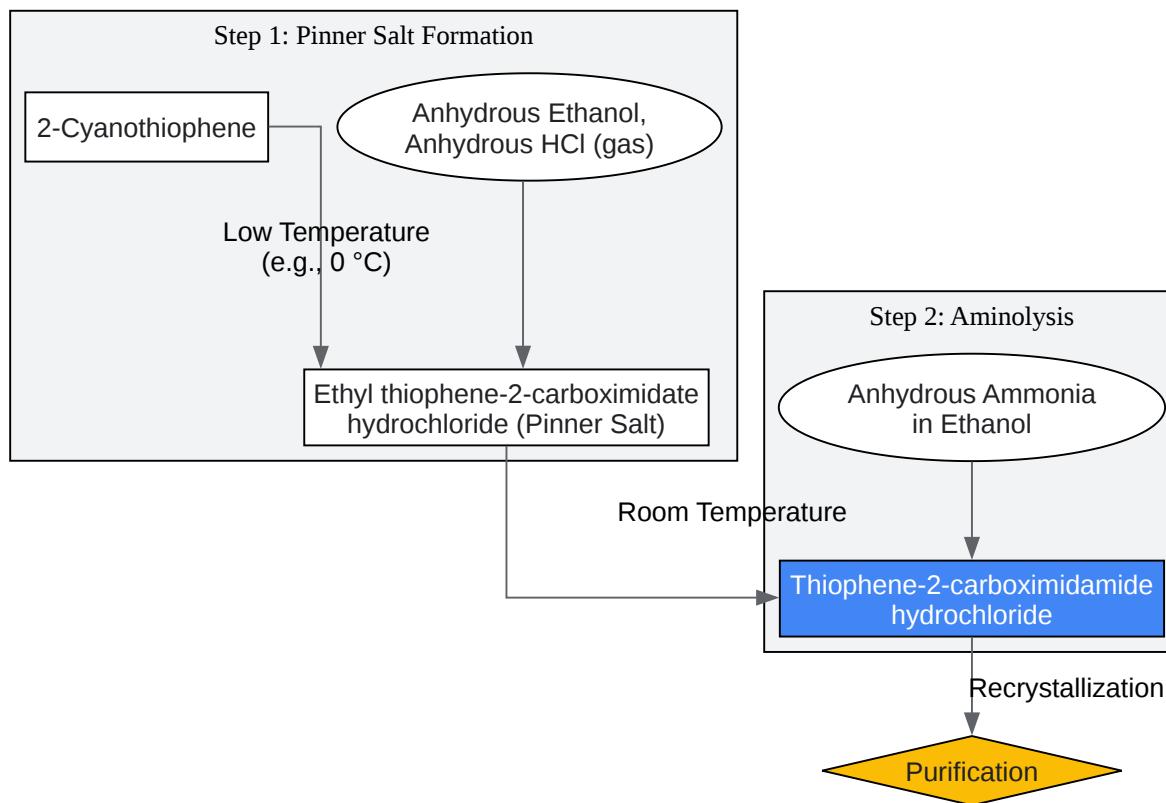
This guide provides a comprehensive technical overview of **Thiophene-2-carboximidamide**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delves into its core chemical and physical properties, synthesis, and potential biological significance, offering field-proven insights for scientific professionals.

Introduction: The Thiophene Scaffold in Drug Discovery

Thiophene and its derivatives are cornerstone structures in medicinal chemistry, recognized for their wide range of pharmacological activities.^[1] The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while introducing a heteroatom that can modulate a molecule's physicochemical properties and metabolic stability. The introduction of a carboximidamide (amidine) functional group at the 2-position of the thiophene ring creates a molecule with a distinct charge distribution and hydrogen bonding potential, making it an attractive scaffold for interacting with biological targets.

Thiophene-2-carboximidamide, also known as 2-amidinothiophene, is a member of this promising class of compounds. While extensive research exists for the related thiophene-2-carboxamide, this guide will focus on the fundamental properties of the carboximidamide moiety. This document serves as a foundational resource for scientists exploring the potential of **Thiophene-2-carboximidamide** and its derivatives in novel therapeutic applications.

Core Chemical and Physical Properties


Thiophene-2-carboximidamide is most commonly handled and studied as its hydrochloride salt to improve stability and solubility. The properties of **Thiophene-2-carboximidamide** hydrochloride are summarized in the table below.

Property	Value	Reference
Chemical Name	Thiophene-2-carboximidamide hydrochloride	[1]
Synonyms	2-Amidinothiophene hydrochloride, 2-Carbamimidoylthiophene hydrochloride	[1]
CAS Number	54610-70-7	[1][2]
Molecular Formula	C ₅ H ₆ N ₂ S·HCl	[1][2]
Molecular Weight	162.64 g/mol	[1][2]
Appearance	White crystalline solid	[1]
Melting Point	172-175 °C	[1]
Boiling Point (free base)	220.8 °C at 760 mmHg (estimated)	[1]
Flash Point (free base)	87.3 °C (estimated)	[1]
Purity	Typically available at ≥95%	[1]

Synthesis of Thiophene-2-carboximidamide Hydrochloride

The synthesis of **Thiophene-2-carboximidamide** hydrochloride is classically achieved via the Pinner reaction.^[1] This well-established method provides a reliable route from the corresponding nitrile, 2-cyanothiophene. The reaction proceeds in two distinct steps: the formation of an imino ester hydrochloride (Pinner salt), followed by aminolysis to yield the target amidine hydrochloride.

Synthetic Workflow: The Pinner Reaction

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Thiophene-2-carboximidamide** hydrochloride.

Detailed Experimental Protocol

Materials:

- 2-Cyanothiophene
- Anhydrous Ethanol

- Anhydrous Hydrogen Chloride (gas)
- Anhydrous Ammonia (gas or solution in anhydrous ethanol)
- Anhydrous Diethyl Ether

Step 1: Formation of Ethyl thiophene-2-carboximidate hydrochloride (Pinner Salt)

- Dissolve 2-cyanothiophene in a minimal amount of anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube.
- Cool the solution in an ice bath to 0 °C.
- Bubble anhydrous hydrogen chloride gas through the solution until saturation. The reaction is exothermic, so maintain the temperature at 0 °C.
- Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours to facilitate the precipitation of the Pinner salt.
- Collect the resulting white crystalline solid by filtration under an inert atmosphere.
- Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the Pinner salt under vacuum.

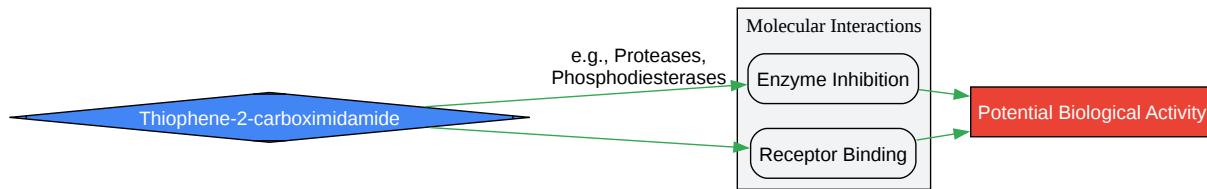
Step 2: Conversion to **Thiophene-2-carboximidamide** hydrochloride

- Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.
- To this suspension, add a solution of anhydrous ammonia in ethanol.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the product, **Thiophene-2-carboximidamide** hydrochloride, may precipitate from the solution.

- The product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[\[1\]](#)

Spectroscopic and Analytical Characterization

The structural confirmation of the synthesized **Thiophene-2-carboximidamide** hydrochloride is crucial and can be achieved using standard analytical techniques.


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to display characteristic signals for the three thiophene ring protons and the protons of the amidinium group ($-\text{C}(=\text{NH}_2)\text{NH}_2^+$). The chemical shifts and coupling constants of the thiophene protons will be indicative of the 2-substitution pattern.
- Infrared (IR) Spectroscopy:
 - The IR spectrum should show characteristic absorption bands for the N-H stretching of the amidinium group and the C=N stretching vibration.
- Mass Spectrometry (MS):
 - For the hydrochloride salt, electrospray ionization (ESI) is a suitable technique to observe the protonated molecular ion of the free base.[\[1\]](#)

Potential Biological Significance and Applications

While specific biological data for **Thiophene-2-carboximidamide** hydrochloride is limited in publicly available literature, the broader class of thiophene-2-carboxamidines has been investigated for various therapeutic applications.[\[1\]](#) The amidine group is a strong base and is protonated at physiological pH, which can lead to strong interactions with negatively charged residues in enzyme active sites or receptors.

Derivatives of 2,5-bis(4-amidinophenyl)thiophene have been identified as inhibitors of the botulinum neurotoxin serotype A metalloprotease.[\[3\]](#) Additionally, 2-Amidinothiophene has been investigated for its potential as an anti-inflammatory agent, with proposed mechanisms involving the inhibition of cyclic nucleotide phosphodiesterase.[\[4\]](#) These findings suggest that

the **Thiophene-2-carboximidamide** scaffold is a valuable starting point for the design of novel enzyme inhibitors and modulators of signaling pathways.

[Click to download full resolution via product page](#)

Caption: Potential biological interactions of **Thiophene-2-carboximidamide**.

Conclusion and Future Directions

Thiophene-2-carboximidamide is a heterocyclic compound with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical methods like the Pinner reaction. The presence of the thiophene ring and the basic amidine group provides a unique structural and electronic profile for targeted interactions with biological macromolecules. Further investigation into the synthesis of novel derivatives and comprehensive screening for a broader range of biological activities are warranted to fully explore the therapeutic potential of this promising scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]

- 3. The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene-2-amidine hydrochloride | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental Properties of Thiophene-2-carboximidamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1620697#thiophene-2-carboximidamide-fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com